molecular formula C19H16N4O B15159316 4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one CAS No. 652150-64-6

4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one

Cat. No.: B15159316
CAS No.: 652150-64-6
M. Wt: 316.4 g/mol
InChI Key: ZLHVTTYHGHKYBG-UHFFFAOYSA-N
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Description

4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage that connects two rings at a single atom. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one is unique due to its specific spiro linkage and the presence of amino and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

652150-64-6

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

1-amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-1,6,9-trien-4-one

InChI

InChI=1S/C19H16N4O/c20-17-19(18(24)23-22-17)11-15(13-7-3-1-4-8-13)21-16(12-19)14-9-5-2-6-10-14/h1-12,21H,(H2,20,22)(H,23,24)

InChI Key

ZLHVTTYHGHKYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C=C(N2)C4=CC=CC=C4)C(=NNC3=O)N

Origin of Product

United States

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